

In-Depth Technical Guide: PRL-2915 (CAS No. 209006-18-8)

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Compound of Interest		
Compound Name:	PRL 2915	
Cat. No.:	B3251364	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

PRL-2915 is a potent and selective synthetic peptide antagonist of the human somatostatin receptor subtype 2 (hsst2). Its systematic chemical name is L-Alaninamide, 4-chloro-L-phenylalanyl-D-cysteinyl-3-(3-pyridinyl)-L-alanyl-D-tryptophyl-L-lysyl-3-methyl-L-valyl-L-cysteinyl-3-(2-naphthalenyl)-, cyclic $(2 \rightarrow 7)$ -disulfide.[1] It is a cyclic disulfide octapeptide analogue of somatostatin.

Property	Value	Source
CAS Number	209006-18-8	[1]
Molecular Formula	C59H71CIN12O8S2	[1]
Molecular Weight	1175.85 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity (LCMS)	≥99%	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[2][3]

Mechanism of Action and Pharmacological Profile



PRL-2915 functions as a competitive antagonist at the human somatostatin receptor subtype 2 (hsst2), exhibiting high binding affinity. It demonstrates selectivity for hsst2 over other somatostatin receptor subtypes and the urotensin II receptor.

Binding Affinity Data

The following table summarizes the binding affinities (Ki) of PRL-2915 for various human somatostatin receptor subtypes and the urotensin II receptor.

Receptor Subtype	Ki (nM)	Source
hsst1	>1000	[4]
hsst2	12	[3][4][5]
hsst3	100	[4]
hsst4	895	[4]
hsst5	520	[4]
rat urotensin II receptor	293	[4]
human urotensin II receptor	562	[4]

Functional Activity

In functional assays, PRL-2915 has been shown to dose-dependently block the tonic contractions induced by human urotensin II in rat aortic rings, with an IC50 of 1.8 nM in a rat antagonist bioassay versus somatostatin.[4] This suggests that PRL-2915 can effectively antagonize the physiological effects mediated by sst2 activation. The compound displayed no agonist activity when tested alone at concentrations up to 10 μ M.

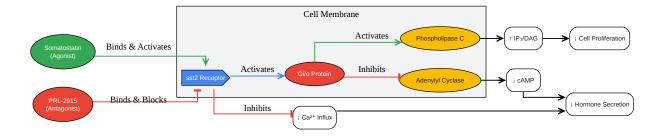
Signaling Pathways

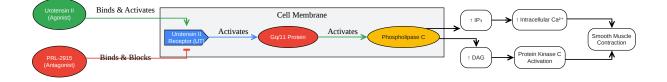
As an antagonist, PRL-2915 blocks the downstream signaling cascades initiated by the activation of the sst2 receptor. Understanding these pathways is crucial for elucidating its mechanism of action.

Somatostatin Receptor 2 (sst2) Signaling Pathway

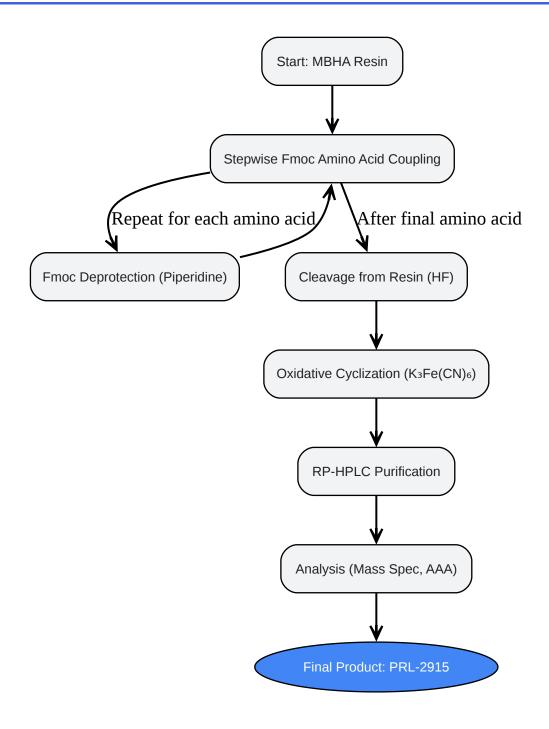


The sst2 receptor is a G-protein coupled receptor (GPCR). Its activation by somatostatin or other agonists typically leads to inhibitory cellular responses. PRL-2915 prevents these signaling events from occurring.









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